molecular formula C18H14N2OS B2442425 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866727-01-7

7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2442425
CAS No.: 866727-01-7
M. Wt: 306.38
InChI Key: PMTHVCVDXPUXQH-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Formula : C₁₈H₁₄N₂OS
Molecular weight : 306.38 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).

Structural Features

Feature Description
Chromeno[2,3-d]pyrimidine Fused bicyclic system with a benzopyran (chromene) and pyrimidine.
Thione group Sulfur atom at position 4, replacing typical carbonyl oxygen.
Substituents - Methyl at C7 (chromene)
- Phenyl at C2 (pyrimidine).

Key Descriptors

  • SMILES : CC1=CC2=C(C=C1)C(OC3=C(N=C(S)N=C23)C4=CC=CC=C4)=S
  • InChIKey : XRKZVSNRYORFPM-UHFFFAOYSA-N
  • Hydrogen bond acceptors : 3 (N and S atoms)
  • Rotatable bonds : 2 (phenyl and methyl groups)

The planar fused-ring system and electron-deficient pyrimidine core contribute to its potential for π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTHVCVDXPUXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-component reactions. One common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This heterocyclocondensation process results in the formation of the target compound.

Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). This reaction proceeds through a tandem intramolecular Pinner–Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave dielectric heating and phosphoryl chloride in synthetic routes suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Studies have demonstrated that derivatives of 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant antimicrobial activity. For example, compounds derived from this scaffold have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values indicating their potential as new antimicrobial agents .

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by triggering cell cycle arrest at the G2/M phase. The mechanism involves the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer drug .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its derivatives have been explored for their anti-inflammatory properties and as potential agents for treating neurodegenerative diseases. The ability to modulate various biological pathways makes this compound a versatile candidate for drug development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against clinical isolates. The results indicated that certain derivatives exhibited higher efficacy than traditional antibiotics, suggesting their potential use in treating resistant infections.
  • Cancer Research : In another study focusing on its antitumor effects, researchers treated several cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent response in cell viability assays, with significant reductions in cell proliferation observed at higher concentrations.

Mechanism of Action

The mechanism of action of 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The presence of the thione group is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

7-Methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a chromeno-pyrimidine core with a thione functional group, which is critical for its biological activity. The molecular formula is C16H13N2SC_{16}H_{13}N_2S, and its molecular weight is approximately 281.35 g/mol. The presence of the thione group enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity :
    • Studies have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
    • A study reported that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial properties, suggesting that modifications to the chromeno-pyrimidine structure may enhance efficacy against specific strains .
  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was evaluated using MTT assays, revealing that the compound induces apoptosis in these cells.
    • A notable case study indicated that phenyl-substituted derivatives of pyrimidine showed higher cytotoxicity compared to aliphatic counterparts .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in cancer progression and microbial resistance.
    • Molecular docking studies suggest strong binding affinities to target enzymes, indicating potential therapeutic applications in drug design .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
AnticancerMCF-7IC50 = 15 µM
HeLaIC50 = 10 µM
Enzyme InhibitionVarious EnzymesBinding energy = -8.5 kcal/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The thione group may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
  • Anticancer Mechanism : The compound appears to induce cell cycle arrest and apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for 7-methyl-2-phenyl-chromeno[2,3-d]pyrimidine-4-thione?

  • Methodology : A two-step approach is widely employed:

Step 1 : Synthesis of 2-amino-3-cyano-4H-chromene precursors via condensation of salicylaldehydes with malononitrile and ammonium acetate.

Step 2 : Cyclization using formamidine acetate under solvent-free microwave irradiation (50–80°C, 5–10 min), yielding the chromeno[2,3-d]pyrimidine core with high regioselectivity .

  • Key Advantages : Microwave-assisted synthesis reduces reaction time (<15 min) and improves yields (75–92%) compared to conventional heating .

Q. How is structural characterization performed for this compound and its derivatives?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and thione sulfur’s electronic effects on adjacent carbons (δ 160–180 ppm) .
  • IR : Confirms the C=S stretch (1150–1250 cm⁻¹) and NH/OH groups (3200–3400 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 335.1 for the parent compound) .

Q. What biological activities have been reported for this compound?

  • Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂ at C7) show MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Antioxidant Potential : DPPH radical scavenging assays reveal IC₅₀ values of 12–25 µM for compounds with hydroxyl or methoxy substituents .
  • Anticancer Activity : Moderate cytotoxicity (IC₅₀ 15–30 µM) against MCF-7 and HepG-2 cell lines, linked to caspase-3/7 activation .

Q. Which structural features enhance its bioactivity?

  • Critical Substituents :

  • C2 Phenyl Group : Increases lipophilicity, improving membrane permeability .
  • C4 Thione Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
    • Substitution Patterns : Electron-donating groups (e.g., -OCH₃ at C7) boost antioxidant activity, while halogens (e.g., -Br at C7) improve antibacterial potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

SAR via Substituent Screening : Test derivatives with variations at C2 (aryl), C4 (thione/thiol), and C7 (halogen, alkyl).

Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., SIRT2 or topoisomerase II). For example, 7-methyl derivatives show stronger hydrophobic interactions with SIRT2 (binding energy: −9.2 kcal/mol) .

  • Key Finding : Lipophilicity (logP > 3.5) correlates with improved cytotoxicity but may reduce solubility, necessitating prodrug strategies .

Q. How do multi-component reactions (MCRs) improve synthetic efficiency?

  • Example : A pseudo-four-component reaction using salicylaldehyde, malononitrile, and 4-hydroxy-6-methylpyridin-2-one under KF catalysis yields chromeno[2,3-b]pyridines in 40–97% yields .
  • Advantages : MCRs reduce purification steps and enable combinatorial library generation for high-throughput screening .

Q. How can contradictions in bioactivity data be resolved?

  • Case Study : Marginal anticancer activity (IC₅₀ > 50 µM) in some derivatives despite favorable docking scores.
  • Resolution :

  • Cellular Uptake Assays : Use fluorescence-tagged analogs to confirm intracellular accumulation.
  • Off-Target Profiling : Kinase screening panels identify unintended interactions (e.g., kinase inhibition masking apoptosis assays) .

Q. What role do hydrogen-bonding networks play in crystallographic studies?

  • Analysis : X-ray crystallography (SHELX-refined) reveals intermolecular S···H-N (2.8–3.0 Å) and π-π stacking (3.4 Å) stabilizing the lattice. Graph-set notation (e.g., C(6) motifs) classifies H-bond patterns .
  • Implications : Crystal packing influences solubility and polymorph stability, critical for formulation .

Q. How can reaction conditions be optimized for scale-up?

  • Parameters :

  • Catalyst Screening : Fe³⁺ or Na⁺ complexes increase cyclization efficiency in one-pot syntheses (yield: 85–94%) .
  • Solvent-Free Conditions : Reduce side reactions (e.g., hydrolysis) and enable greener protocols .
    • Process Analytics : In-line FTIR monitors reaction progress, ensuring <5% unreacted intermediates .

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